GW842166X

説明

GW842166X has been used in trials studying the treatment of Pain, Analgesia, Inflammation, Osteoarthritis, and Pain, Inflammatory, among others.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

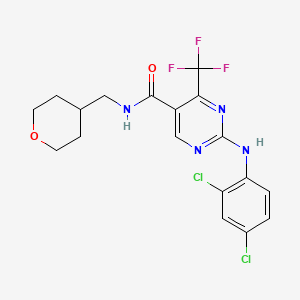

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQYWUXBZHPIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216786 | |

| Record name | GW-842,166X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666260-75-9 | |

| Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 842166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW842166 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-842,166X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW842166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW842166X: A Selective Cannabinoid Receptor 2 (CB2) Agonist for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed in immune cells and peripheral tissues.[1][2] Its selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive therapeutic candidate, as it is expected to provide anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 activation.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, and relevant experimental methodologies. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Chemical Properties

This compound, with the chemical name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, is a synthetic molecule based on a pyrimidine core.[2][4]

| Property | Value |

| IUPAC Name | 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide[2] |

| CAS Number | 666260-75-9[2] |

| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[2] |

| Molar Mass | 449.26 g·mol⁻¹[2] |

Pharmacological Profile: Quantitative Data

This compound demonstrates high potency and selectivity for the human and rat CB2 receptors.[5] The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| EC₅₀ | Human | CB2 | 63 nM | Functional Assay | [1] |

| EC₅₀ | Rat | CB2 | 91 nM | Functional Assay | [1] |

| EC₅₀ | Human | CB2 | 133 nM | Adenylyl Cyclase Assay | [1] |

| Eₘₐₓ | Human | CB2 | 101% | Adenylyl Cyclase Assay | [1] |

| EC₅₀ | Human | CB2 | 7.78 µM | FLIPR Assay (Ca²⁺ mobilization) | [1][4] |

| Eₘₐₓ | Human | CB2 | 84% | FLIPR Assay (Ca²⁺ mobilization) | [1] |

| IC₅₀ | Human | CB2 | 133 nM | [4] | |

| IC₅₀ | Human | CB1 | >25 µM | [4] | |

| Activity at CB1 | Human & Rat | CB1 | No significant agonist activity up to 30 µM | Recombinant Assays | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Effect | Dosage (ED₅₀) | Reference |

| Inflammatory Pain (FCA-induced hyperalgesia) | Rat | Reversal of hyperalgesia | 0.1 mg/kg (oral) | [1][5] |

| Neuropathic Pain (CCI model) | Rat | Reversal of decreased paw withdrawal threshold | 15 mg/kg (oral, 8 days) | [1] |

| 6-OHDA-induced Parkinson's Disease Model | Mouse | Neuroprotective effects against dopamine neuron loss | 1 mg/kg (daily for 3 weeks) | [6][7] |

Mechanism of Action and Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of signal transduction proteins.[8][9] Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

Canonical Gi/o-Coupled Signaling Pathway

The primary mechanism of action for CB2 receptor agonists involves the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).[9]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Both CB1 and CB2 receptors have been shown to stimulate the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[8] This activation is mediated through the Gβγ subunits of the G protein and can influence cellular processes such as cell migration, proliferation, and cytokine production.[9][10]

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay (for Affinity Determination)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared from transfected cell lines (e.g., CHO or HEK293 cells).[11][12]

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).[12]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Potency and Efficacy)

This assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

General Protocol (using HTRF or similar technology):

-

Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and then incubated with varying concentrations of this compound.[13][14]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based methods (e.g., cAMP-Glo™).[15][16][17]

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.

In Vivo Applications and Therapeutic Potential

This compound has demonstrated significant efficacy in preclinical models of pain and neurodegeneration.

-

Inflammatory and Neuropathic Pain: Oral administration of this compound has been shown to produce potent analgesic and anti-hyperalgesic effects in rodent models of inflammatory and neuropathic pain.[1][2][5] Its efficacy in these models suggests its potential as a non-opioid analgesic.

-

Neuroprotection: In a mouse model of Parkinson's disease, this compound exerted neuroprotective effects by attenuating the loss of dopaminergic neurons.[6][7][18] These effects are likely mediated by the activation of CB2 receptors on microglia, leading to a reduction in neuroinflammation.[19][20]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for the CB2 receptor. Its ability to modulate immune responses and provide analgesia without the psychoactive effects associated with CB1 agonism makes it a compelling molecule for further investigation in the context of inflammatory diseases, chronic pain, and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GW-842,166X - Wikipedia [en.wikipedia.org]

- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of GW842166X: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a key target in the modulation of inflammatory and neuroinflammatory processes. With its novel pyrimidine-based chemical structure, this compound has demonstrated significant analgesic, anti-inflammatory, and neuroprotective effects in preclinical models, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity and functional activity, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed methodologies for key experiments are provided, alongside visualizations of its signaling pathway and experimental workflows, to support further research and development efforts.

Introduction

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising therapeutic target for a range of pathologies, including chronic pain, inflammation, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in immune cells and microglia, making it an attractive target for therapies devoid of central nervous system side effects[1].

This compound is a synthetic, non-cannabinoid agonist that exhibits high selectivity for the CB2 receptor[2][3]. Its development has been driven by the therapeutic potential of modulating the CB2 receptor to achieve pain relief and reduce inflammation. Preclinical studies have highlighted its efficacy in models of inflammatory and neuropathic pain, as well as its neuroprotective properties in a model of Parkinson's disease[2][2][4]. This guide aims to consolidate the current knowledge on the pharmacological properties of this compound to inform the scientific and drug development community.

Mechanism of Action

This compound functions as a selective agonist at the CB2 receptor. The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[4]. This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA) and influence various cellular processes.

In the context of its neuroprotective effects observed in dopamine neurons, this compound has been shown to decrease action potential firing. This is likely mediated by a reduction in hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents (Ih)[2][4]. By decreasing HCN channel activation, this compound reduces the excitability of these neurons, which may protect them from excitotoxicity and associated calcium overload, key factors in neurodegeneration[2][4].

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Pyrimidine-Based CB2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed in the immune system, has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory disorders, pain, and neurodegenerative diseases. Unlike the CB1 receptor, CB2 receptor activation is not associated with psychotropic effects, making it an attractive avenue for drug development. Pyrimidine-based scaffolds have proven to be a versatile platform for the design of potent and selective CB2 agonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways.

Core Structure-Activity Relationships

The pyrimidine core offers a flexible template for chemical modification, allowing for fine-tuning of affinity, potency, and selectivity for the CB2 receptor. SAR studies have revealed several key structural features that govern the activity of pyrimidine-based CB2 agonists.

A review of pyrimidine derivatives indicates that the position of substituents on the pyrimidine nucleus greatly influences their biological activities.[1] Nitrogen-containing heterocyclic compounds, including pyrimidines, play a vital role in medicinal chemistry due to their notable pharmacological activities.[1] The pyrimidine scaffold is a promising lead structure for synthesizing compounds to treat various diseases.[1][2]

Key insights from various studies on heteroarylpyrimidine and related derivatives highlight the following SAR trends:

-

Substituents on the Heteroaryl Ring: The nature and position of substituents on heteroaryl rings fused or linked to the pyrimidine core play a crucial role in determining agonist versus antagonist/inverse agonist activity.[3][4] For instance, in a series of 7-oxo-4-pentyl-4,7-dihydro-[5][6][7]triazolo[1,5-a]pyrimidine-6-carboxamides, structural modifications at the 2-position of the triazolopyrimidine template were shown to shift the functional activity from partial agonism to inverse agonism.[4]

-

Carboxamide Moiety: Many potent pyrimidine-based CB2 ligands incorporate a carboxamide group. The nature of the substituent on the amide nitrogen is critical for high affinity and selectivity. Bulky lipophilic groups, such as adamantyl, cycloheptyl, and substituted phenyl rings, are often favored.[8]

-

Linker Group: When a linker is present between the pyrimidine core and another cyclic moiety, its nature and length can significantly impact activity. For example, replacing an enamine linker with an acetamide group was explored to eliminate stereoisomerism and increase hydrophilicity.[3]

-

Bioisosteric Replacement: The strategy of bioisosterism has been successfully applied to design novel pyrimidine-based CB2 ligands. Replacing a quinazoline-2,4(1H,3H)-dione scaffold with heteroarylpyrimidine/heteroaryltriazine derivatives has led to the discovery of potent CB2 agonists.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of a selection of pyrimidine-based CB2 agonists from published studies. This data provides a quantitative basis for the SAR principles discussed above.

| Compound ID | Core Scaffold | R1 | R2 | hCB2 Ki (nM) | hCB2 EC50 (nM) | Emax (%) | Selectivity (CB1/CB2) | Reference |

| Compound A | Triazolo[1,5-a]pyrimidine | 4-Chlorophenyl | Adamantyl | 6.8 | 15 (partial agonist) | 60 | >223 | [8] |

| Compound B | Pyrazolo[1,5-a]pyrimidine | 2-Methylphenyl | Cyclohexyl | 12 | 25 (partial agonist) | 55 | >150 | [9] |

| Compound C | Heteroarylpyrimidine | Phenyl | N-cyclohexylcarboxamide | - | 7.53 | - | >1328 | [3] |

| Compound D | Pyrazolo[3,4-b]pyridine | Methyl | Adamantyl | 5.2 | 8.9 (partial agonist) | 70 | >300 | [10] |

| Compound E | 7-Oxopyrazolo[1,5-a]pyrimidine | Phenyl | Adamantyl | 2.1 | (inverse agonist) | - | >1000 | [9] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Emax is relative to a standard full agonist like CP55,940.

CB2 Receptor Signaling Pathways

Upon activation by an agonist, the CB2 receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular signaling events.[5][6][7] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][11] The dissociation of the G protein βγ subunits can also modulate other effector systems, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK), which are crucial for regulating immune cell functions such as proliferation, differentiation, and cytokine production.[5][6]

Experimental Workflow for a Novel Pyrimidine-Based Compound

The evaluation of a novel pyrimidine-based compound as a potential CB2 agonist typically follows a multi-step experimental workflow. This process begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its efficacy and potency.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing human CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]CP-55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[12]

-

Non-specific binding control: A high concentration of a known CB2 ligand (e.g., 10 µM WIN 55,212-2).[12]

-

Test compounds dissolved in DMSO.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

Incubate cell membranes (e.g., 10-20 µg protein) with a fixed concentration of [³H]CP-55,940 (e.g., 0.5-1.0 nM) and varying concentrations of the test compound in the assay buffer.[12]

-

Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.[12]

-

Incubate the mixture for 90 minutes at 30°C.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist binding, providing information on the compound's potency (EC50) and efficacy (Emax).

-

Materials:

-

Membrane preparations from cells expressing human CB2 receptors.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.[12]

-

GDP (Guanosine diphosphate).

-

Test compounds.

-

Non-specific binding control: Unlabeled GTPγS.

-

Reference agonist: CP-55,940.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP (e.g., 10-30 µM) on ice.

-

In a 96-well plate, add the assay buffer, [³⁵S]GTPγS (e.g., 0.1 nM), varying concentrations of the test compound, and the membrane/GDP mixture.[12]

-

Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of CB2 receptor activation on its primary signaling pathway, the inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO) stably expressing the human CB2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Test compounds.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with IBMX (e.g., 0.5 mM) for a defined period to prevent cAMP degradation.[13]

-

Add varying concentrations of the test compound and incubate.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[13]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data are typically expressed as a percentage of the forskolin-stimulated response.

-

Determine the IC50 (for agonists, representing the concentration that causes 50% inhibition of the forskolin-induced cAMP accumulation) or EC50 (for inverse agonists) from the dose-response curve.

-

Logical Relationship in Pyrimidine SAR

The development of potent and selective pyrimidine-based CB2 agonists involves a systematic exploration of different chemical moieties at key positions of the core scaffold. The following diagram illustrates the logical relationships in this optimization process.

This guide provides a comprehensive overview of the structure-activity relationships of pyrimidine-based CB2 agonists, essential for the rational design and development of novel therapeutic agents. The detailed protocols and visual aids are intended to support researchers in this dynamic and promising field of medicinal chemistry.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Design, Synthesis, and SAR Studies of Heteroarylpyrimidines and Heteroaryltriazines as CB2 R Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 5. birchandfog.biz [birchandfog.biz]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

GW842166X: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW842166X (CAS Number: 666260-75-9) is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1][2] With a distinct pyrimidine-based chemical structure, this compound has demonstrated significant analgesic, anti-inflammatory, and neuroprotective properties in a variety of preclinical models.[1][3] Its selectivity for the CB2 receptor over the CB1 receptor minimizes the risk of cannabis-like psychoactive effects, making it an attractive candidate for therapeutic development.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key experimental data, detailed methodologies, and elucidated signaling pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide[1] |

| CAS Number | 666260-75-9[1] |

| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[1] |

| Molar Mass | 449.26 g·mol⁻¹[1] |

Pharmacology and Mechanism of Action

This compound is a selective agonist of the CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed in immune cells and microglia.[1][4] Upon binding, this compound activates downstream signaling cascades that modulate inflammatory and neuronal processes. The CB2 receptor is coupled to Gαi/o proteins, and its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Additionally, this compound has been shown to induce β-arrestin recruitment and influence the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]

Signaling Pathways

The activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The primary Gαi/o-dependent pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP production. A G protein-independent pathway involving β-arrestin recruitment is also activated. Furthermore, this compound has been observed to modulate the ERK1/2 signaling pathway, which is crucial in regulating cellular processes like inflammation.

Figure 1: this compound signaling cascade via the CB2 receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity

| Assay | Species | Receptor | Value | Reference |

| EC₅₀ | Human | CB2 | 63 nM | [2] |

| Rat | CB2 | 91 nM | [2] | |

| IC₅₀ | Human | CB2 | 63 nM | [4] |

| Rat | CB2 | 91 nM | [4] | |

| FLIPR Assay EC₅₀ | Human | CB2 | 7.78 µM | [2] |

| Cyclase Assay EC₅₀ | CB2 | 133 nM | [2] | |

| CB1 Activity | Human & Rat | CB1 | No significant activity up to 30 µM | [4] |

Table 2: In Vivo Efficacy

| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |

| Rat FCA Model of Inflammatory Pain | Reversal of hyperalgesia | 0.1 mg/kg (oral) | [2] |

| Full reversal of hyperalgesia | 0.3 mg/kg | [4] | |

| Rat CCI Model of Neuropathic Pain | Reversal of decreased paw withdrawal threshold | 15 mg/kg (oral, 8 days) | [2] |

| Mouse 6-OHDA Model of Parkinson's Disease | Reduced loss of TH+ dopamine neurons | 1 mg/kg (i.p., chronic) | [3] |

Experimental Protocols

In Vitro Assays

This assay measures the ability of this compound to inhibit the production of cyclic AMP.

-

Cell Line: CHO cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene.

-

Protocol:

-

Cells are plated in 384-well plates and incubated.

-

Cells are then stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.

-

Following incubation, a detection reagent (e.g., from a DiscoverX HitHunter cAMP assay) is added.[1]

-

The resulting chemiluminescent signal, which is inversely proportional to the intracellular cAMP concentration, is measured using a plate reader.

-

EC₅₀ values are calculated from the concentration-response curves.

-

Figure 2: Workflow for the cAMP inhibition assay.

This assay determines the recruitment of β-arrestin to the CB2 receptor upon agonist binding.

-

Technology: PathHunter® β-arrestin assay (DiscoverX).

-

Principle: The CB2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cells expressing the tagged CB2 receptor and β-arrestin are plated.

-

Varying concentrations of this compound are added.

-

After incubation, the detection reagents are added.

-

The chemiluminescent signal is read, which is directly proportional to the extent of β-arrestin recruitment.

-

This assay is used to assess the effect of this compound on the phosphorylation of ERK1/2 in microglial cells.

-

Cell Line: BV-2 microglia.

-

Protocol:

-

BV-2 cells are cultured and may be stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cells are treated with this compound at various concentrations for a specified time.

-

Cell lysates are collected and subjected to Western blotting.

-

Blots are probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the effect of this compound on ERK1/2 activation.

-

In Vivo Models

-

Animal: Rat.

-

Protocol:

-

Inflammation is induced by injecting FCA into the paw.

-

This compound is administered orally at various doses.

-

Pain response (hyperalgesia) is measured using methods like the Randall-Selitto test (paw pressure) or von Frey filaments (mechanical allodynia).

-

The dose required to produce a 50% reversal of hyperalgesia (ED₅₀) is determined.

-

-

Animal: Mouse.

-

Protocol:

Figure 3: General workflow for in vivo preclinical models.

Preclinical Findings and Therapeutic Potential

Preclinical studies have consistently highlighted the therapeutic potential of this compound across several indications.

-

Inflammatory and Neuropathic Pain: this compound demonstrates potent anti-hyperalgesic effects in rodent models of inflammatory and neuropathic pain, suggesting its utility as a non-opioid analgesic.[2][4]

-

Neuroprotection: In a mouse model of Parkinson's disease, chronic treatment with this compound significantly reduced the loss of dopaminergic neurons, indicating a neuroprotective effect mediated by CB2 receptor activation.[3] This was associated with improvements in motor function.[6] The proposed mechanism involves the reduction of neuronal action potential firing and associated calcium load.[3][7]

-

Anti-Inflammatory Effects: By targeting CB2 receptors on immune cells, this compound has the potential to modulate neuroinflammatory processes, which are implicated in a range of neurodegenerative disorders.

Conclusion

This compound is a well-characterized, potent, and selective CB2 receptor agonist with a promising preclinical profile. Its ability to modulate pain and inflammation, coupled with its neuroprotective effects, without inducing CB1-mediated psychoactivity, positions it as a valuable tool for research and a potential therapeutic candidate for a variety of disorders. The data and protocols summarized in this whitepaper provide a solid foundation for further investigation and development of this compound. Although clinical trials have been conducted, the results have not been publicly posted.[1]

References

- 1. preprints.org [preprints.org]

- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GW-842,166X - Wikipedia [en.wikipedia.org]

Beyond the Cannabinoid Receptor 2: An In-depth Technical Guide to the Cellular Targets of GW842166X

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1][2] With a pyrimidine core structure, it has demonstrated significant analgesic, anti-inflammatory, and anti-hyperalgesic properties in preclinical models.[2] Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) has made it a compound of interest for therapeutic development, as it is devoid of the psychoactive effects associated with CB1 activation.[2] While the primary pharmacological activity of this compound is mediated through the CB2 receptor, recent research has elucidated a key cellular target beyond direct receptor binding: the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This technical guide provides a comprehensive overview of this non-CB2 cellular target, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

High Selectivity Profile of this compound

This compound is consistently characterized by its high affinity and selectivity for the CB2 receptor. While comprehensive off-target screening panel data is not publicly available, studies have repeatedly confirmed its low affinity for the CB1 receptor.[2][3] This selectivity is a cornerstone of its therapeutic potential, minimizing the risk of centrally mediated side effects.

Modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

A significant cellular effect of this compound beyond direct CB2 receptor interaction is the modulation of HCN channels. This has been particularly documented in substantia nigra pars compacta (SNc) dopamine neurons, where this compound has been shown to have neuroprotective effects in models of Parkinson's disease.[4]

Quantitative Effects on HCN Channel Activity

The application of this compound to SNc dopamine neurons results in a significant reduction of the hyperpolarization-activated current (Ih), which is carried by HCN channels. This effect is concentration-dependent and is blocked by the CB2 receptor antagonist AM630, indicating that the modulation of HCN channels is a downstream consequence of CB2 receptor activation.[5]

| Parameter | Control | This compound (1 µM) | This compound + AM630 | Reference |

| Ih Density (pA/pF) | ~ -10 | ~ -5 | ~ -10 | [5] |

| V1/2 of Ih Activation (mV) | ~ -90 | ~ -100 | ~ -90 | [5] |

Table 1: Quantitative effects of this compound on Ih current in SNc dopamine neurons.

Signaling Pathway from CB2 Receptor to HCN Channels

The modulation of HCN channels by this compound is initiated by the activation of CB2 receptors, which are Gi/o protein-coupled. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] HCN channels are directly gated by cyclic nucleotides, and a reduction in cAMP leads to a hyperpolarizing shift in their voltage-dependent activation, thereby reducing the Ih current at physiological membrane potentials.[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Ih Current

The following protocol is a generalized method for recording Ih currents from neurons, such as the SNc dopamine neurons, to assess the effects of compounds like this compound.

1. Slice Preparation:

-

Animals are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal midbrain slices (e.g., 250-300 µm thick) containing the substantia nigra are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34 °C) for at least 1 hour before recording.

2. Recording Setup:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

-

Neurons in the SNc are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries.

3. Solutions:

-

External aCSF (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 11 glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

4. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are established from identified SNc dopamine neurons.

-

Recordings are performed in voltage-clamp mode.

-

To isolate and record Ih, the cell is held at a holding potential of -60 mV.

-

A series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments for 1-2 seconds) are applied to elicit the Ih current.[8][9]

-

The Ih current is measured as the difference between the instantaneous current at the beginning of the voltage step and the steady-state current at the end of the step.

-

The voltage-dependence of activation (V1/2) is determined by measuring the tail currents following the hyperpolarizing steps.

5. Drug Application:

-

A stable baseline of Ih is recorded.

-

This compound is bath-applied at the desired concentration (e.g., 1 µM).

-

The Ih current is recorded again in the presence of the drug to determine its effect.

-

To confirm CB2-dependency, the slice can be pre-incubated with a CB2 antagonist (e.g., AM630) before the application of this compound.

Conclusion

While this compound is defined by its potent and selective agonism at the CB2 receptor, its pharmacological profile extends to the modulation of key cellular components downstream of receptor activation. The well-documented, CB2-dependent reduction of the Ih current in dopamine neurons via modulation of HCN channels highlights a significant mechanism through which this compound can exert its neuroprotective effects. This indirect cellular targeting underscores the complexity of GPCR signaling and the importance of investigating the broader physiological consequences of selective receptor modulation. For researchers and drug development professionals, understanding these "beyond receptor" effects is crucial for a comprehensive evaluation of a compound's therapeutic potential and mechanism of action. Further studies involving broad off-target screening would provide an even more complete safety and selectivity profile for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GW-842,166X - Wikipedia [en.wikipedia.org]

- 3. preprints.org [preprints.org]

- 4. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

GW842166X: An In-depth Technical Guide on its Effects on Immune Cell Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] The CB2 receptor is primarily expressed on cells of the immune system, making it a key target for modulating immune responses.[3][4] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a component of the peripheral nervous system and immune system.[5][6] This selectivity makes this compound and other CB2 agonists attractive candidates for therapeutic development, with potential applications in inflammatory diseases, autoimmune disorders, and pain management, without the central nervous system side effects associated with CB1 activation.[1] This technical guide provides a comprehensive overview of the known effects of this compound on immune cell modulation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a pyrimidine-based compound that exhibits high affinity and selectivity for the human CB2 receptor over the human CB1 receptor.[1] Its pharmacological characteristics have been defined in various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 63 nM | Recombinant CB2 Receptor | [2] |

| Rat | 91 nM | Recombinant CB2 Receptor | [2] | |

| - | 133 nM | Adenylyl Cyclase Assay | [2] | |

| - | 7.78 µM | FLIPR Assay | [2] | |

| Emax | - | 101% | Adenylyl Cyclase Assay | [2] |

| - | 84% | FLIPR Assay | [2] |

Table 2: In Vivo Pharmacological Data for this compound in Rat Models

| Parameter | Value | Dosing Route | Model | Reference |

| Oral Bioavailability | 58% | Oral | Rat | [2] |

| Half-life | 3 hours | Oral | Rat | [2] |

| ED50 | 0.1 mg/kg | Oral | FCAa Inflammatory Pain | [2] |

| Effective Dose | 0.3 mg/kg | Oral | Full reversal of hyperalgesia in FCAa model | [2] |

| Effective Dose | 15 mg/kg for 8 days | Oral | Reversal of CCI-induced paw withdrawal threshold decrease (neuropathic pain) | [2] |

Modulation of Immune Cells by this compound

The primary mechanism by which this compound modulates the immune system is through its agonistic activity at the CB2 receptor. Activation of CB2 receptors on immune cells generally leads to anti-inflammatory effects.

Neutrophils

Neutrophils are key players in the innate immune response and are among the first cells to be recruited to sites of inflammation. The chemokine receptor CXCR2 is a key mediator of neutrophil migration.[7][8] Studies on CB2 receptor activation suggest a role in dampening neutrophil-mediated inflammation. While direct studies with this compound on neutrophils are limited, research on other CB2 agonists provides strong evidence for this modulatory role. For instance, activation of CB2 on human neutrophils has been shown to block their transmigration across endothelial layers.[9]

Experimental Protocol: In Vitro Neutrophil Transendothelial Migration Assay

This protocol is based on methodologies used to assess the effect of CB2 agonists on neutrophil migration.[9][10]

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer on a Transwell insert with a 3.0-µm pore size.

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

-

Endothelial Cell Activation:

-

Treat the HUVEC monolayer with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 4 hours to upregulate adhesion molecules.

-

-

Neutrophil Treatment:

-

Pre-incubate isolated neutrophils with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Transmigration Assay:

-

Add the pre-treated neutrophils to the upper chamber of the Transwell insert containing the activated HUVEC monolayer.

-

In the lower chamber, add a chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP; 10 nM), to induce neutrophil migration.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated neutrophils using a hemocytometer or a cell counter.

-

Calculate the percentage of inhibition of migration compared to the vehicle control.

-

Expected Outcome: Based on studies with other CB2 agonists, it is expected that this compound will inhibit neutrophil transmigration in a dose-dependent manner.

Diagram: Experimental Workflow for Neutrophil Transendothelial Migration Assay

Macrophages

Macrophages are versatile immune cells that play a critical role in both initiating and resolving inflammation. They can be polarized into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.[4] Activation of the CB2 receptor has been shown to promote the polarization of macrophages towards the M2 phenotype and to suppress pro-inflammatory responses in M1 macrophages.[11][12]

Table 3: Effects of CB2 Agonists on Macrophage Function

| CB2 Agonist | Cell Type | Effect | Reference |

| JWH-133 | Macrophages from IBD patients | Induces M2 polarization | [11] |

| JWH-133 | Macrophages from IBD patients | Reduces pro-inflammatory cytokines (IL-6, IL-23) | [11] |

| JWH-133 | Macrophages from IBD patients | Increases anti-inflammatory cytokine (IL-13) | [11] |

| Not specified | Primary human macrophages | Suppresses LPS-upregulated genes | [12] |

| Not specified | Primary human macrophages | Diminishes secretion of pro-inflammatory factors | [12] |

Experimental Protocol: Macrophage Polarization Assay

This protocol is designed to assess the effect of this compound on macrophage polarization.

-

Cell Isolation and Differentiation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Purify monocytes using CD14 magnetic beads.

-

Differentiate monocytes into macrophages by culturing for 7 days in the presence of macrophage colony-stimulating factor (M-CSF).

-

-

Macrophage Polarization and Treatment:

-

To induce M1 polarization, treat macrophages with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours.

-

To induce M2 polarization, treat macrophages with interleukin-4 (IL-4; 20 ng/mL) and interleukin-13 (IL-13; 20 ng/mL) for 24 hours.

-

For the experimental group, co-treat M1-polarizing macrophages with varying concentrations of this compound.

-

-

Analysis of Polarization Markers:

-

Flow Cytometry: Analyze the expression of cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) phenotypes.

-

ELISA: Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.

-

qRT-PCR: Analyze the gene expression of M1 markers (e.g., iNOS, CXCL10) and M2 markers (e.g., Arg1, Fizz1).

-

Diagram: Macrophage Polarization Workflow

Signaling Pathways

This compound exerts its effects by binding to the CB2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family.[13] Activation of the CB2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the observed modulation of immune cell function.

The canonical signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, CB2 receptor activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the modulation of intracellular calcium levels.

Diagram: CB2 Receptor Signaling Pathway

Conclusion

This compound, as a selective CB2 receptor agonist, holds significant promise as a modulator of immune cell function. The available data, largely extrapolated from studies on other CB2 agonists, strongly suggest that this compound can exert potent anti-inflammatory effects by inhibiting neutrophil migration and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype. The well-defined signaling pathway through the Gi/o-coupled CB2 receptor provides a clear mechanism for these effects. Further research is warranted to fully elucidate the specific effects of this compound on a broader range of immune cells and to translate these preclinical findings into therapeutic applications for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the immunomodulatory potential of this compound.

References

- 1. GW-842,166X - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. realmofcaring.org [realmofcaring.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 9. Cannabinoid receptor 2 deficiency exacerbates inflammation and neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Process of Neutrophil Transendothelial Migration Using Scanning Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Activation of Cannabinoid Type Two Receptors (CB2) Diminish Inflammatory Responses in Macrophages and Brain Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GW842166X in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), with significantly lower affinity for the CB1 receptor.[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive side effects associated with CB1 receptor agonism.[1] Preclinical studies in rodent models have demonstrated the analgesic, anti-inflammatory, and neuroprotective properties of this compound.[1][2] These application notes provide detailed protocols for the use of this compound in in vivo rodent studies, focusing on models of pain and neurodegeneration.

Physicochemical and Pharmacological Properties

This compound is a pyrimidine-based compound with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.[1]

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference |

| EC50 (CB2) | Human | 63 nM | [3] |

| EC50 (CB2) | Rat | 91 nM | [3] |

| CB1 Activity | Human & Rat | No significant activity up to 30 µM | [3] |

Pharmacokinetic and Pharmacodynamic Data

This compound exhibits favorable pharmacokinetic properties for in vivo studies in rodents.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Value | Reference |

| Oral Bioavailability | Oral | 58% | [3] |

| Half-life | Oral | 3 hours | [3] |

Table 3: Pharmacodynamic Efficacy of this compound in a Rat Model of Inflammatory Pain (FCA Model)

| Parameter | Route | Value | Reference |

| Oral ED50 | Oral | 0.1 mg/kg | [3] |

| Full Reversal of Hyperalgesia | Oral | 0.3 mg/kg | [3] |

Signaling Pathway of this compound

This compound, as a selective CB2 receptor agonist, primarily signals through G-protein coupled receptors of the Gi/o type. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of CB2 receptor activation can involve the modulation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

References

- 1. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: Dosing and Administration of GW842166X in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells and microglia, making it a promising therapeutic target for inflammatory conditions, neuropathic pain, and neurodegenerative diseases without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[2] These application notes provide a summary of the available data on the dosing and administration of this compound in mouse models, with a focus on neuroprotection and inflammatory pain. While clinical trials in humans have been conducted for pain, preclinical data in mice remains focused on specific therapeutic areas.[2][3]

Data Presentation

Table 1: In Vivo Dosing of this compound in Rodent Models

| Species | Model | Dose | Route of Administration | Frequency | Key Findings | Reference |

| Mouse | 6-OHDA Model of Parkinson's Disease | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Neuroprotective effects, improved motor function.[4][5][6][7] | [4][5][6][7] |

| Mouse | CFA-Induced Inflammatory Pain | 1 mg/kg | Intraperitoneal (i.p.) | Daily | Alleviation of plantar allodynia and hyperalgesia.[3] | [3] |

| Rat | FCA Model of Inflammatory Pain | 0.1 mg/kg (ED50) | Oral (p.o.) | Single dose | Reversal of hyperalgesia.[1][8] | [1][8] |

| Rat | Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 15 mg/kg | Oral (p.o.) | Daily for 8 days | Reversal of decreased paw withdrawal threshold.[1] | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Oral Bioavailability | 58% | Oral (p.o.) | Rat | [1][8] |

| Half-life (t½) | 3 hours | Oral (p.o.) | Rat | [1][8] |

| ED50 (FCA model) | 0.1 mg/kg | Oral (p.o.) | Rat | [1][8][9] |

Note: To date, specific pharmacokinetic parameters for this compound (such as Cmax, Tmax, and AUC) in mice have not been reported in the reviewed public literature. The data presented above from rat studies can be used as a preliminary reference.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration in Mice

This protocol is based on studies using this compound in a mouse model of Parkinson's disease.[10]

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

TWEEN-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. A concentration of 20 mg/mL in fresh, moisture-free DMSO is recommended.[1]

-

-

Vehicle Preparation:

-

The vehicle consists of 2.5% DMSO, 2.5% TWEEN-80, and 95% sterile saline.

-

-

Working Solution Preparation:

-

For a final concentration of 1 mg/mL, first dissolve the required amount of this compound stock solution in DMSO.

-

Add TWEEN-80 to the DMSO/GW842166X mixture.

-

Add sterile saline to the mixture to achieve the final desired volume and vehicle composition.

-

For example, to prepare 1 mL of a 1 mg/mL working solution:

-

Take 50 µL of a 20 mg/mL this compound in DMSO stock solution.

-

Add 50 µL of TWEEN-80 and mix thoroughly.

-

Add 900 µL of sterile saline and vortex to ensure a homogenous suspension.

-

-

-

Administration:

-

Administer the freshly prepared solution intraperitoneally to mice at the desired dosage (e.g., 1 mg/kg).

-

Protocol 2: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease and this compound Treatment

This protocol outlines the induction of the 6-OHDA model and subsequent treatment with this compound.[4][5][7][10]

Materials:

-

C57BL/6J mice

-

6-OHDA

-

Ascorbic acid

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound working solution (prepared as in Protocol 1)

-

AM630 (optional, as a CB2 antagonist for mechanism confirmation)

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize mice using an appropriate anesthetic cocktail (e.g., ketamine at 90 mg/kg and xylazine at 10 mg/kg, i.p.).

-

Secure the mouse in a stereotaxic frame.

-

Dissolve 6-OHDA in sterile PBS containing 0.02% ascorbic acid to prevent oxidation.

-

Inject 6-OHDA unilaterally into the striatum at specific coordinates.

-

The injection should be performed slowly to allow for diffusion of the neurotoxin.

-

-

Post-Operative Care:

-

Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

-

This compound Administration:

-

Behavioral and Histological Assessment:

-

Conduct behavioral tests (e.g., rotarod, pole test, amphetamine-induced rotations) to assess motor function.[5]

-

At the end of the treatment period, perfuse the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase staining) to quantify dopaminergic neuron loss.

-

Visualization of Pathways and Workflows

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 [mdpi.com]

- 3. A mouse model of chronic primary pain that integrates clinically relevant genetic vulnerability, stress, and minor injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubilizing GW842166X for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of GW842166X, a potent and selective cannabinoid receptor 2 (CB2) agonist, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this compound in in vitro studies.

Introduction

This compound is a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and to a lesser extent in the central nervous system.[1][2] Its selectivity for CB2 over the CB1 receptor makes it a valuable tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including inflammatory pain and neurodegenerative diseases, without the psychoactive effects associated with CB1 agonism.[1] Accurate preparation of this compound solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[3] |

| Molecular Weight | 449.25 g/mol [3] |

| Target | Cannabinoid Receptor 2 (CB2)[3] |

| Pathway | GPCR/G Protein; Neuronal Signaling[3] |

| IC₅₀ | 63 nM (human CB2), 91 nM (rat CB2)[3] |

Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). The following table summarizes the known solubility of this compound.

| Solvent | Concentration | Observation |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |

| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | Not Specified | Used for in vivo preparations[3] |

Note: For most cell culture applications, a stock solution in 100% DMSO is recommended.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted in cell culture medium to the desired final concentration.

Materials:

-

This compound powder (MW: 449.25 g/mol )

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipette and sterile tips

Procedure:

-

Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.49 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For 4.49 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Medium

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution. First, dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).

-

Final Dilution: Further dilute the intermediate solution to the final desired concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of a 1 mM intermediate solution.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Visualizations

Experimental Workflow for Solubilization and Cell Treatment

References

Application Notes and Protocols: Utilizing GW842166X in a Parkinson's Disease Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective cannabinoid receptor 2 (CB2) agonist, GW842166X, in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The following sections detail the neuroprotective effects of this compound, its mechanism of action, and detailed protocols for in vivo studies.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies to slow or halt disease progression. The cannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target due to its role in modulating neuroinflammation and neuronal function. This compound is a selective CB2 agonist that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3] This document outlines the application of this compound in the widely used 6-OHDA mouse model of PD.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in the 6-OHDA mouse model of Parkinson's disease.

Table 1: Effect of this compound on Motor Function in 6-OHDA-Lesioned Mice

| Behavioral Test | Treatment Group | Outcome Measure | Result | p-value |

| Pole Test | 6-OHDA + Vehicle | Time to turn (Tturn) | Increased | < 0.001 |

| 6-OHDA + this compound | Time to turn (Tturn) | Decreased vs. 6-OHDA + Vehicle | 0.004 | |

| 6-OHDA + this compound + AM630 | Time to turn (Tturn) | Increased vs. 6-OHDA + this compound | 0.014 | |

| 6-OHDA + Vehicle | Total time (Ttotal) | Increased | < 0.001 | |

| 6-OHDA + this compound | Total time (Ttotal) | Decreased vs. 6-OHDA + Vehicle | 0.007 | |

| 6-OHDA + this compound + AM630 | Total time (Ttotal) | Increased vs. 6-OHDA + this compound | 0.044 | |

| Rotarod Test | 6-OHDA + Vehicle | Latency to fall (s) | Decreased | < 0.001 |

| 6-OHDA + this compound | Latency to fall (s) | Increased vs. 6-OHDA + Vehicle | < 0.001 | |

| 6-OHDA + this compound + AM630 | Latency to fall (s) | Decreased vs. 6-OHDA + this compound | < 0.05 | |

| Amphetamine-Induced Rotations | 6-OHDA + Vehicle | Net ipsilateral rotations | Increased | < 0.001 |

| 6-OHDA + this compound | Net ipsilateral rotations | Decreased vs. 6-OHDA + Vehicle | < 0.001 | |

| 6-OHDA + this compound + AM630 | Net ipsilateral rotations | Increased vs. 6-OHDA + this compound | 0.004 |

Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons

| Analysis | Treatment Group | Outcome Measure | Result | p-value |

| Tyrosine Hydroxylase (TH) Immunohistochemistry | 6-OHDA + Vehicle | Number of TH+ neurons in SNc (% of contralateral side) | Decreased | < 0.001 |

| 6-OHDA + this compound | Number of TH+ neurons in SNc (% of contralateral side) | Increased vs. 6-OHDA + Vehicle | < 0.001 | |

| 6-OHDA + this compound + AM630 | Number of TH+ neurons in SNc (% of contralateral side) | Decreased vs. 6-OHDA + this compound | < 0.001 | |

| 6-OHDA + Vehicle | Optical density of TH+ terminals in striatum | Decreased | < 0.001 | |

| 6-OHDA + this compound | Optical density of TH+ terminals in striatum | Increased vs. 6-OHDA + Vehicle | 0.002 | |

| 6-OHDA + this compound + AM630 | Optical density of TH+ terminals in striatum | Decreased vs. 6-OHDA + this compound | 0.013 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation in a Parkinson's disease animal model.

References

Application of GW842166X in Inflammatory Pain Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and selective agonist for the cannabinoid receptor 2 (CB2), which has demonstrated significant analgesic, anti-inflammatory, and anti-hyperalgesic properties in preclinical models of inflammatory pain.[1] Its high selectivity for the CB2 receptor over the CB1 receptor suggests a therapeutic potential for treating inflammatory pain without the psychoactive side effects associated with non-selective cannabinoid agonists.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a widely utilized and well-characterized animal model for studying chronic inflammatory pain.[2][3][4]

Mechanism of Action

This compound exerts its effects by activating the CB2 receptor, a G-protein coupled receptor predominantly expressed on immune cells, including macrophages, lymphocytes, and mast cells, as well as microglia in the central nervous system.[5] Activation of CB2 receptors has been shown to modulate inflammatory responses and nociceptive signaling. The proposed mechanism for its analgesic and anti-inflammatory effects in models of inflammatory pain involves the inhibition of pro-inflammatory mediator release and the modulation of immune cell activity at the site of inflammation.[5][6]

Signaling Pathway of CB2 Receptor Activation in Inflammation

The activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in the inflammatory response and pain signaling.

Caption: CB2 receptor activation pathway by this compound leading to reduced inflammation and pain.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the CFA-induced inflammatory pain model.

Table 1: In Vivo Efficacy of this compound in the Rat CFA Model

| Parameter | Route of Administration | Dose (mg/kg) | Efficacy | Reference |

| Mechanical Hyperalgesia | Oral (p.o.) | 0.1 | ED₅₀ | [7] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1/CB2) | Reference |

| Human CB2 | 1.3 | >1000-fold | [1] |

| Human CB1 | >10,000 | [1] |

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This protocol describes the induction of a persistent inflammatory state in the hind paw of rats, leading to the development of thermal hyperalgesia and mechanical allodynia.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)

-

Sterile saline (0.9% NaCl)

-

1 mL syringes with 27-gauge needles

-

Isoflurane or other suitable anesthetic

-

Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-